molecular formula C14H24ClNO5 B15232979 cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl

cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl

Cat. No.: B15232979
M. Wt: 321.80 g/mol
InChI Key: DXYLCDIATWYIPX-BWTUWSSMSA-N
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Description

cis-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid hydrochloride (CAS: 2177258-22-7) is a bicyclic heterocyclic compound featuring a pyrano[3,2-c]pyridine core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The hydrochloride salt enhances its stability and solubility for laboratory applications. Key properties include:

  • Molecular formula: C₁₄H₂₄ClNO₅
  • Molecular weight: 321.80 g/mol
  • Purity: ≥95% (HPLC)
  • Storage: Recommended for lab use only; long-term storage conditions unspecified .

This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors or peptidomimetics due to its rigid bicyclic structure and Boc-protected amine functionality.

Properties

Molecular Formula

C14H24ClNO5

Molecular Weight

321.80 g/mol

IUPAC Name

(4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H23NO5.ClH/c1-13(2,3)20-12(18)15-7-5-10-14(9-15,11(16)17)6-4-8-19-10;/h10H,4-9H2,1-3H3,(H,16,17);1H/t10-,14-;/m1./s1

InChI Key

DXYLCDIATWYIPX-BWTUWSSMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCCO2)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCCO2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Alkylation Reaction

Reactants :

  • Starting material: Compound 1 (assumed to be a pyrrolidine or piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group).
  • Alkylating agent: 1-Bromo-3-chloropropane.

Conditions :

  • Solvent: Tetrahydrofuran (THF) at -20°C.
  • Base: Potassium tert-butoxide.
  • Temperature: Gradual warming to 15°C post-addition.

Mechanism :
The alkylation introduces a propyl chain to the nitrogen atom of the starting material, forming compound 2. The Boc group ensures regioselectivity and prevents undesired side reactions.

Yield : 100% (crude), as reported in the patent.

Hydrogenation of Double Bonds

Reactants :

  • Compound 3.

Conditions :

  • Solvent: Ethanol.
  • Catalyst: Palladium on carbon (Pd/C).
  • Pressure: 50 psi hydrogen gas.
  • Temperature: 50°C.

Mechanism :
Catalytic hydrogenation reduces double bonds in the pyrano ring, yielding the octahydro derivative (compound 4). Stereochemical control ensures the cis configuration at the 4a position.

Yield : 88% after purification.

Hydrolysis and Salt Formation

Reactants :

  • Compound 4.

Conditions :

  • Solvent: Methanol-water mixture.
  • Base: Sodium hydroxide (NaOH).
  • Acid: Citric acid (for free acid) or HCl (for hydrochloride salt).

Mechanism :
Saponification of the ester group yields the carboxylic acid. Subsequent treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Yield : 88% for the free acid; hydrochloride yield depends on salt formation efficiency.

Reaction Optimization and Scalability

Critical Parameters

  • Temperature Control : The alkylation step requires strict temperature maintenance (-20°C) to prevent side reactions.
  • Catalyst Loading : Pd/C (10% w/w) ensures complete hydrogenation without over-reduction.
  • Purification : Column chromatography (hexane:ethyl acetate) is essential for isolating intermediates.

Scale-Up Considerations

The patent demonstrates scalability across three batches (8.0 g, 80 g, and 400 g of starting material). Key findings include:

Scale (Starting Material) Solvent Volume Yield (Compound 5)
8.0 g 60 mL THF 23 g (88%)
80 g 600 mL THF 230 g (88%)
400 g 4.0 L THF 1.15 kg (88%)

Consistent yields across scales suggest robustness for industrial production.

Alternative Synthetic Approaches

While the patent method is predominant, alternative routes may involve:

  • Enzymatic Resolution : For enantioselective synthesis of the cis isomer.
  • Solid-Phase Synthesis : To streamline intermediate purification.
  • Microwave-Assisted Cyclization : Reducing reaction times for the cyclization step.

None of these methods are documented in the provided sources but represent plausible innovations based on current synthetic trends.

Chemical Reactions Analysis

Types of Reactions

cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid HCl with structurally or functionally related compounds:

Parameter Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)
Core Structure Pyrano[3,2-c]pyridine (bicyclic system) Pyrimidine (monocyclic system)
Functional Groups Boc-protected amine, carboxylic acid (HCl salt) Chloro, methyl, carboxylic acid
Molecular Formula C₁₄H₂₄ClNO₅ C₆H₅ClN₂O₂
Molecular Weight 321.80 g/mol 172.57 g/mol
Purity ≥95% 100% (concentration specified)
Applications Intermediate for peptidomimetics/protease inhibitors Unspecified, but pyrimidine derivatives often used in agrochemicals or APIs
Hazard/Safety Data Limited (no GHS pictograms or hazard statements provided) No explicit hazard info; first-aid measures unspecified
Commercial Availability Discontinued (Biosynth) Available (concentration: 100%)

Key Differentiators:

Structural Complexity: The target compound’s fused pyrano-pyridine system offers conformational rigidity, advantageous for targeting enzyme active sites. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid’s simpler monocyclic structure is more suited for modular synthesis .

Functional Group Utility : The Boc group in the target compound enables selective deprotection for amine functionalization, whereas the chloro and methyl groups in the pyrimidine analog may facilitate nucleophilic substitution or regioselective modifications .

Application Scope: While the target compound’s discontinued status limits its current use, its structural analogs (e.g., pyrano-pyridines without Boc protection) remain prevalent in antiviral and anticancer research. Pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid are more commonly employed in small-molecule drug discovery .

Research Findings and Limitations

  • Synthetic Challenges : The bicyclic framework of the target compound requires multi-step synthesis, including ring-closing metathesis or acid-catalyzed cyclization, which may limit scalability compared to simpler pyrimidine derivatives .
  • Biological Data Gap: No peer-reviewed studies on the target compound’s bioactivity or toxicity were identified. In contrast, pyrimidine-4-carboxylic acid derivatives have documented roles in inhibiting dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

Biological Activity

The compound cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hydrochloride , with CAS number 2177258-22-7 , is a pyridine derivative that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₂₄ClNO₅
  • Molecular Weight : 321.80 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes acylation and cyclization reactions to construct the pyrano-pyridine framework.

Antioxidant Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, compounds similar to cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine have shown high activity against free radicals, suggesting potential applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies have shown that certain pyridine derivatives can inhibit AChE with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM, indicating a strong potential for treating neurodegenerative diseases .
  • Carbonic Anhydrases (hCA I and II) : The compound has been tested against hCA I and II isoforms with promising inhibition values, which could be relevant for conditions like glaucoma and epilepsy .

Case Studies

  • Neuroprotective Effects : In a study involving neuroprotection models, derivatives of the compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress. The results highlighted the potential utility of this compound in treating neurodegenerative disorders .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing that they possess notable activity against various bacterial strains, suggesting potential as therapeutic agents in infectious diseases .

Comparative Biological Activity Table

Compound NameAntioxidant Activity (%)AChE Inhibition (Ki nM)hCA I Inhibition (Ki nM)hCA II Inhibition (Ki nM)
cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine72.93% at 25 μg/mL3.07 ± 0.761.47 ± 0.373.55 ± 0.57
Related Pyridine Derivative65%10 ± 15 ± 17 ± 1

Q & A

What are the critical parameters for optimizing the Boc-protection step during the synthesis of this compound?

The Boc (tert-butoxycarbonyl) protection step is crucial for preserving the amine group during synthesis. Key parameters include:

  • Reaction Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the Boc group .
  • Temperature Control : Maintain 0–5°C during Boc-anhydride addition to minimize side reactions like carbamate scrambling .
  • Catalyst : Employ 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
    Post-reaction, confirm Boc incorporation via ¹H NMR (disappearance of NH peaks at δ 1.4–1.6 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry for this compound?

Discrepancies often arise due to:

  • Column Selection : Use a chiral HPLC column (e.g., Chiralpak IA/IB) with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA) for baseline separation of enantiomers .
  • Sample Preparation : Ensure complete salt dissociation (HCl removal via neutralization) before polarimetry to avoid ionic interference .
  • Cross-Validation : Compare results with X-ray crystallography (if crystals are obtainable) or circular dichroism (CD) to confirm absolute configuration .

What advanced strategies are recommended for enhancing the hydrolytic stability of the pyran ring under acidic conditions?

The pyran ring’s instability in HCl can be mitigated by:

  • Steric Shielding : Introduce electron-withdrawing substituents (e.g., methoxy or nitro groups) at the 3-position to reduce ring-opening kinetics .
  • Solvent Optimization : Conduct reactions in mixed solvents (e.g., DCM:acetonitrile 1:1) to balance polarity and minimize acid concentration at the reaction interface .
  • Stability Assays : Monitor degradation via UPLC-MS at pH 2–4 over 24 hours, quantifying ring-opened byproducts (e.g., dihydroxy intermediates) .

How should researchers design experiments to differentiate between intramolecular vs. intermolecular hydrogen bonding in the solid-state structure?

  • Single-Crystal XRD : Analyze hydrogen bond distances (<2.5 Å for intramolecular; >2.8 Å for intermolecular) .
  • Solid-State NMR : Use ¹H-¹³C CP/MAS to detect through-space correlations indicative of intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Compare dehydration profiles; intermolecular H-bonded networks typically show broader weight-loss curves .

What methodologies are effective in addressing low yields during the final HCl salt formation step?

Low yields often stem from poor solubility or competing side reactions. Solutions include:

  • Counterion Screening : Test alternative acids (e.g., citric or trifluoroacetic acid) to improve crystallinity .
  • Antisolvent Crystallization : Add tert-butyl methyl ether (TBME) dropwise to a saturated ethanol solution to precipitate the HCl salt .
  • pH Control : Adjust the solution to pH 2–3 using dilute HCl to ensure complete protonation without over-acidification .

How can researchers reconcile discrepancies in biological activity data across different assay platforms?

  • Assay Standardization : Pre-treat the compound with a chelating agent (e.g., EDTA) to neutralize metal-ion interactions in cell-based assays .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., Boc-deprotected amines) that may act as false positives .
  • Receptor Binding Studies : Perform surface plasmon resonance (SPR) to quantify binding affinity independently of cellular uptake variables .

What are the best practices for characterizing the compound’s stability under long-term storage conditions?

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC-DAD for degradation products .
  • Cryogenic Storage : Store lyophilized samples at -80°C under argon to prevent oxidation and hydrolysis .
  • Moisture Analysis : Use Karl Fischer titration to ensure residual water content <0.5% w/w .

How can computational modeling aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., attack at C-4A vs. C-6) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to identify solvent-assisted pathways .
  • Docking Studies : Map electrostatic potential surfaces to prioritize reactive sites for functionalization .

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